C15 Bromoacetate Derivative (IEBA) Achieves Covalent RBP Occupancy Unattainable by C13 (IBA) and C20 (RBA) Analogs
The bromoacetate ester of β-ionylidene ethanol—β-[11-³H]ionylideneethyl bromoacetate (IEBA)—was compared directly with its C13 homolog β-[9-³H]ionyl bromoacetate (IBA) and C20 homolog [15-³H]retinyl bromoacetate (RBA) for binding to human plasma retinol-binding protein (RBP). After 5 h incubation at 37°C, IEBA and IBA each formed nearly 1:1 molar complexes with RBP, whereas RBA bound only approximately one-third as well. Critically, upon subsequent addition of excess retinol to displace noncovalently bound ligand, IBA and RBA were completely displaced, but 37% of IEBA remained irreversibly bound to the retinol binding site. Extended incubation (18 h) maximized covalent IEBA attachment to 0.66 mol/mol RBP, with a stoichiometric inhibition of retinol binding equivalent to the amount of non-displaceable IEBA. Chloroform-methanol extraction failed to remove this covalently bound fraction, confirming site-specific affinity labeling [1]. This establishes the C15 ethanol backbone as uniquely privileged for covalent RBP targeting among the tested chain-length series.
| Evidence Dimension | RBP binding stoichiometry and covalent retention after retinol displacement |
|---|---|
| Target Compound Data | IEBA (C15 bromoacetate): ~1:1 molar complex with RBP; 37% non-displaceable covalent binding at 5 h; 0.66 mol/mol RBP maximal covalent attachment at 18 h |
| Comparator Or Baseline | IBA (C13): ~1:1 complex but 100% displaced by retinol; RBA (C20): ~0.33:1 complex, 100% displaced by retinol |
| Quantified Difference | IEBA: 37% covalent retention vs. IBA: 0% and RBA: 0% covalent retention. IEBA maximum covalent occupancy 0.66 mol/mol RBP vs. IBA 0 and RBA 0. |
| Conditions | Human plasma RBP, 37°C, 5 h incubation; retinol displacement assay; 18 h extended incubation for covalent maximization |
Why This Matters
For researchers developing RBP-targeted probes or studying retinoid transport, only the C15 β-ionylidene ethanol scaffold yields an affinity label capable of covalent active-site modification, whereas shorter (C13) and longer (C20) analogs fail to produce irreversible tagging—directly impacting experimental design for covalent inhibitor discovery or biochemical pathway tracing.
- [1] Gawinowicz MA, Goodman DS. Retinoid affinity label for the binding site of retinol-binding protein. Biochemistry. 1982;21(8):1899-1905. doi:10.1021/bi00537a030 View Source
